Ethanone, 2-bromo-1-[2-(methylsulfonyl)phenyl]-
Description
Properties
IUPAC Name |
2-bromo-1-(2-methylsulfonylphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3S/c1-14(12,13)9-5-3-2-4-7(9)8(11)6-10/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFPKVYLTQKKFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201258967 | |
| Record name | 2-Bromo-1-[2-(methylsulfonyl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201258967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99513-18-5 | |
| Record name | 2-Bromo-1-[2-(methylsulfonyl)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99513-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-[2-(methylsulfonyl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201258967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1-(2-methanesulfonylphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 2-bromo-1-[2-(methylsulfonyl)phenyl]- typically involves the bromination of a precursor compound. One common method is the bromination of 2-(methylsulfonyl)acetophenone using bromine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to achieve high yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions: Ethanone, 2-bromo-1-[2-(methylsulfonyl)phenyl]- undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation Reactions: Often use oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly employ reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Reactions: Yield various substituted ethanone derivatives.
Oxidation Reactions: Produce sulfone derivatives.
Reduction Reactions: Result in alcohol derivatives.
Scientific Research Applications
Pharmaceutical Development
Ethanone, 2-bromo-1-[2-(methylsulfonyl)phenyl]- serves as a crucial intermediate in synthesizing various pharmaceuticals. Its applications include:
- Anti-inflammatory drugs : It is being investigated for its potential to develop new anti-inflammatory agents, addressing conditions like arthritis and other inflammatory diseases.
- Pain management : The compound is explored for its role in pain relief medications, targeting specific pathways involved in pain signaling .
Organic Synthesis
This compound is widely utilized as a building block in organic chemistry:
- Synthesis of complex molecules : It enables the construction of intricate organic compounds with desired biological activities. The bromine atom facilitates nucleophilic substitution reactions, allowing for the introduction of various functional groups.
Material Science
In material science, Ethanone, 2-bromo-1-[2-(methylsulfonyl)phenyl]- is used in:
- Polymer formulation : It contributes to the development of specialty polymers and coatings with enhanced chemical properties .
- Advanced materials : The compound's unique properties make it suitable for creating materials with specific performance characteristics.
Agricultural Chemistry
The compound plays a role in developing agrochemicals:
- Pesticides and herbicides : It is involved in synthesizing effective agrochemicals that improve crop yield and protection against pests .
Analytical Chemistry
Ethanone, 2-bromo-1-[2-(methylsulfonyl)phenyl]- is also used as a reference standard in analytical methods:
- Identification and quantification : It aids in accurately identifying related compounds in various samples through techniques like chromatography .
Case Study 1: Anti-inflammatory Drug Development
Research has shown that Ethanone derivatives exhibit promising anti-inflammatory properties. In vitro studies demonstrated that these compounds could effectively reduce inflammatory markers in cell cultures, indicating their potential as therapeutic agents.
Case Study 2: Synthesis of Complex Organic Molecules
A study focused on using Ethanone as a precursor for synthesizing novel antimicrobial agents. The research highlighted the efficiency of the bromination reaction in producing target compounds with enhanced biological activity against resistant bacterial strains.
Mechanism of Action
The mechanism of action of Ethanone, 2-bromo-1-[2-(methylsulfonyl)phenyl]- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to inflammation, microbial growth, and cellular metabolism.
Comparison with Similar Compounds
Chemical Identity :
Key Properties :
- Physical State : Solid at room temperature
- Melting Point : 126°C
- Boiling Point : 428.4°C (predicted at 760 mmHg)
- Density : 1.6 g/cm³
Synthesis: Prepared via bromination of 1-[2-(methylsulfonyl)phenyl]ethanone using bromine in diethyl ether, followed by crystallization .
Applications : Used as an intermediate in pharmaceutical synthesis, particularly for heterocyclic compounds (e.g., triazoles and imidazoles) .
Comparison with Structural Analogs
Structural and Substituent Effects
The methylsulfonyl group (-SO₂CH₃) is a strong electron-withdrawing group (EWG), enhancing the electrophilicity of the carbonyl carbon. This contrasts with analogs bearing electron-donating groups (EDGs) like methoxy (-OCH₃) or dimethylamino (-N(CH₃)₂).
Physical Properties
Table 1: Comparative Physical Data
*Phenacyl bromide’s boiling point is pressure-sensitive, measured at 2.4 kPa .
Biological Activity
Ethanone, 2-bromo-1-[2-(methylsulfonyl)phenyl]- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
- Chemical Formula: C10H10BrO3S
- Molecular Weight: 293.15 g/mol
- Functional Groups:
- Bromo group (Br)
- Methylsulfonyl group (–SO2CH3)
The presence of these functional groups contributes to the compound's reactivity and biological activity, making it a valuable candidate for further research.
Biological Activities
Ethanone, 2-bromo-1-[2-(methylsulfonyl)phenyl]- has been investigated for several biological activities, including:
- Antimicrobial Activity: Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Gram-positive bacteria with Minimum Inhibitory Concentrations (MIC) ranging from 15.625 to 125 μM .
- Anti-inflammatory Properties: The compound has been explored for its potential to modulate inflammatory pathways, which may lead to therapeutic applications in treating inflammatory diseases .
- Antiproliferative Effects: Preliminary studies suggest that Ethanone may inhibit the proliferation of cancer cells, particularly in vitro against HeLa cells .
The biological activity of Ethanone is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in microbial growth and inflammation. This inhibition can lead to reduced synthesis of essential biomolecules in pathogens.
- Signal Pathway Modulation: Ethanone can influence signaling pathways related to inflammation and cellular metabolism, potentially altering cellular responses to stress or infection .
Antimicrobial Efficacy
A study evaluating the antimicrobial activity of various derivatives indicated that Ethanone demonstrated a broad spectrum of antibacterial action. Specifically, it was effective against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species, with notable biofilm inhibition capabilities . The results are summarized in the following table:
| Bacterial Strain | MIC (μM) | Biofilm Inhibition (MBIC) |
|---|---|---|
| MRSA | 62.5 | 62.216–124.432 |
| Enterococcus spp. | 125 | 31.108–62.216 |
| E. coli | 125 | Not specified |
Anti-inflammatory Potential
Research has shown that compounds similar to Ethanone exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response . This suggests that Ethanone may also possess similar properties, warranting further investigation.
Applications
Ethanone, 2-bromo-1-[2-(methylsulfonyl)phenyl]- is poised for applications across multiple domains:
- Pharmaceutical Development: Its unique structure makes it an important intermediate in synthesizing drugs aimed at treating infections and inflammatory conditions .
- Material Science: The compound can be utilized in developing specialty materials with specific chemical properties for enhanced performance in various applications.
- Agricultural Chemistry: There is potential for this compound in formulating agrochemicals, contributing to the development of effective pesticides and herbicides .
Q & A
Q. What are the recommended synthetic routes for 2-bromo-1-[2-(methylsulfonyl)phenyl]ethanone, and how do reaction conditions influence yield?
The compound is typically synthesized via bromination of the parent acetophenone derivative. Key steps include:
- Substitution reactions : Bromine introduction at the α-position of the ketone using brominating agents (e.g., Br₂ in acetic acid or N-bromosuccinimide) .
- Sulfonylation : Methylsulfonyl group introduction via electrophilic aromatic substitution or coupling reactions.
- Optimization : Reaction temperature (60–80°C) and solvent polarity (e.g., DCM or THF) critically affect yield and purity. Impurities like unreacted precursors require purification via column chromatography (silica gel, hexane/ethyl acetate) .
Q. How should researchers characterize this compound’s physicochemical properties?
Standard characterization includes:
Q. What safety protocols are essential for handling this compound?
- PPE : NIOSH/MSHA-approved respirators, chemical-resistant gloves (nitrile), and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation of toxic fumes during reactions .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water discharge .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. X-ray crystallography) be resolved for structural confirmation?
Contradictions between solution-phase (NMR) and solid-state (X-ray) data arise from conformational flexibility. Strategies include:
- Dynamic NMR : Probe temperature-dependent shifts to identify rotamers .
- DFT calculations : Compare experimental and computed spectra to validate tautomeric forms .
- Single-crystal X-ray diffraction : Resolves absolute configuration (e.g., C–Br bond length = 1.89 Å) .
Q. What mechanistic insights explain its reactivity in nucleophilic substitution reactions?
The α-bromo ketone moiety is highly electrophilic due to:
- Electronic effects : Electron-withdrawing sulfonyl group enhances ketone polarization, facilitating SN₂ pathways .
- Steric effects : Ortho-substituted methylsulfonyl group may hinder backside attack, favoring elimination (e.g., E2) in bulky nucleophiles .
- Solvent effects : Polar aprotic solvents (DMF) stabilize transition states, increasing substitution rates .
Q. What methodologies assess its potential biological activity (e.g., antimicrobial)?
Q. How do stability issues (e.g., hydrolysis) impact storage and experimental design?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
